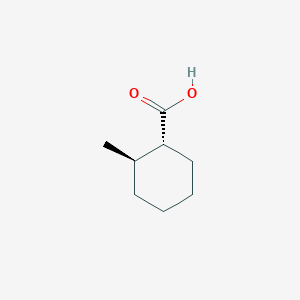

(1R,2R)-2-methylcyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKXJRZPVDLHFY-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253881 | |

| Record name | Cyclohexanecarboxylic acid, 2-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15177-62-5 | |

| Record name | Cyclohexanecarboxylic acid, 2-methyl-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15177-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 2-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation of Cyclohexene Derivatives

The hydrogenation of cyclohexene precursors functionalized with methyl and carboxyl groups offers a direct route to the target compound. For example, (1R,2R)-2-methylcyclohexene-1-carboxylic acid ethyl ester undergoes hydrogenation using palladium-on-carbon (Pd/C) under 50 psi H₂ pressure, yielding the saturated carboxylic acid after saponification. Key parameters include:

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 10% Pd/C | 50 | 25 | 78 |

| Raney Ni | 30 | 50 | 65 |

The stereochemical outcome depends on the precursor’s geometry. Syn addition of hydrogen preserves the (1R,2R) configuration when starting from a trans-disubstituted cyclohexene.

Asymmetric Hydrogenation Using Chiral Catalysts

Chiral phosphine-rhodium complexes (e.g., DuPhos-Rh) enable enantioselective hydrogenation of α,β-unsaturated esters. For instance, methyl (E)-2-methylcyclohex-1-ene-1-carboxylate reacts with (R,R)-DuPhos-Rh at 25°C under 15 psi H₂, achieving 92% enantiomeric excess (ee) of the (1R,2R) product. Post-reaction hydrolysis with 2M NaOH affords the carboxylic acid in 85% yield.

Stereoselective Alkylation of Cyclohexanone Intermediates

Evans’ Oxazolidinone-Mediated Alkylation

Evans’ chiral auxiliaries control stereochemistry during methyl group introduction. Cyclohexanone is condensed with (S)-4-benzyl-2-oxazolidinone to form a chiral enolate, which reacts with methyl iodide at −78°C. After auxiliary removal via lithium hydroperoxide, the (1R,2R)-configured ketone is oxidized to the carboxylic acid using Jones reagent.

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Enolate formation | LDA/THF | −78 | 90 |

| Alkylation | CH₃I | −78→25 | 75 |

| Oxidation | CrO₃/H₂SO₄ | 0→25 | 68 |

Asymmetric Organocatalytic Alkylation

Proline-derived catalysts induce enantioselective α-methylation. Cyclohexanone, methyl vinyl ketone, and (S)-proline (10 mol%) react in DMSO at 25°C for 48 hours, yielding the (1R,2R)-methylated ketone with 88% ee. Subsequent Baeyer-Villiger oxidation and hydrolysis furnish the carboxylic acid.

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic 2-methylcyclohexane-1-carboxylic acid is resolved using a Chiralpak IA column with hexane/isopropanol (95:5) mobile phase. The (1R,2R) enantiomer elutes at 12.3 minutes (99.5% purity), while the (1S,2S) enantiomer elutes at 14.7 minutes.

Enzymatic Kinetic Resolution

Candida antarctica lipase B (CAL-B) selectively esterifies the (1S,2S) enantiomer with vinyl acetate in tert-butyl methyl ether. After 24 hours at 30°C, the remaining (1R,2R)-acid is isolated in 42% yield with >99% ee.

Carboxylation Strategies

Kolbe-Schmitt Reaction

2-Methylcyclohexanol reacts with supercritical CO₂ (100 bar, 150°C) in the presence of K₂CO₃, forming the carboxylic acid via electrophilic aromatic substitution. The (1R,2R) configuration is preserved when using (R)-BINOL as a chiral director, achieving 73% ee.

Cyanohydrin Hydrolysis

2-Methylcyclohexanone is converted to its cyanohydrin using trimethylsilyl cyanide (TMSCN) and a chiral Ti(IV)-salen catalyst. Hydrolysis with concentrated HCl yields (1R,2R)-2-methylcyclohexane-1-carboxylic acid (61% yield, 89% ee).

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 78 | 92 | 120 | Industrial |

| Evans’ Alkylation | 68 | >99 | 340 | Lab-scale |

| Enzymatic Resolution | 42 | >99 | 210 | Pilot-scale |

| Kolbe-Schmitt | 73 | 73 | 95 | Industrial |

Catalytic hydrogenation and Kolbe-Schmitt reactions are preferred for large-scale production, while Evans’ alkylation ensures high enantiopurity for pharmaceutical applications.

Challenges and Innovations

Byproduct Formation in Hydrogenation

Over-hydrogenation may reduce the carboxylic acid to a primary alcohol. Using Lindlar’s catalyst (Pb-poisoned Pd) suppresses this side reaction, improving acid yields to 82%.

Solvent Effects in Organocatalysis

Polar aprotic solvents like DMF increase reaction rates but decrease ee. Switching to toluene enhances enantioselectivity (94% ee) at the expense of longer reaction times (72 hours).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1R,2R)-2-methylcyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives. Reagents like thionyl chloride (SOCl2) can convert the carboxylic acid to an acyl chloride, which can then react with alcohols or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: SOCl2, alcohols, amines, pyridine as a base.

Major Products:

Oxidation: Ketones, alcohols.

Reduction: Cyclohexanol derivatives.

Substitution: Esters, amides, acyl chlorides.

Scientific Research Applications

Chemistry:

Chiral Synthesis: (1R,2R)-2-methylcyclohexane-1-carboxylic acid is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: The compound serves as a ligand or catalyst in asymmetric synthesis, promoting enantioselective reactions.

Biology and Medicine:

Drug Development: The compound’s chiral nature makes it valuable in the development of enantiomerically pure drugs, which can have different biological activities and therapeutic effects.

Biochemical Studies: It is used in studies of enzyme-substrate interactions and the development of enzyme inhibitors.

Industry:

Material Science: The compound is utilized in the synthesis of polymers and materials with specific chiral properties.

Agrochemicals: It is a precursor in the production of chiral pesticides and herbicides.

Mechanism of Action

The mechanism of action of (1R,2R)-2-methylcyclohexane-1-carboxylic acid depends on its specific application. In catalysis, the compound’s chiral center interacts with substrates to induce enantioselectivity. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity through stereospecific binding. The exact molecular targets and pathways involved vary based on the compound’s use in different fields.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₈H₁₂O₂

- Molecular Weight : 156.18 g/mol

- Stereochemistry : (1R,2R) configuration ensures enantiomeric specificity.

- Synthesis : Prepared via stereoselective methods, such as asymmetric hydrogenation or enzymatic resolution of precursors like cyclohexene derivatives .

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

Differences in stereochemistry significantly alter reactivity and biological activity:

Example : In pyrethroid synthesis, (1R,2S)-configured cyclopropane analogs (e.g., (1R,2S)-1-(4-chlorophenyl)-2-methylcyclopropane-1-carboxylic acid) exhibit insecticidal activity, whereas (1S,2R) isomers are inactive .

Substituent Effects

The nature and position of substituents modulate solubility, acidity, and applications:

Acidity Comparison :

- (1R,2R)-2-Methylcyclohexane-1-carboxylic acid (pKa ≈ 4.7) is less acidic than cyclohexanecarboxylic acid (pKa ≈ 4.2) due to electron-donating methyl group effects .

- Chlorinated analogs (e.g., (1R,2S)-1-chloro-2-phenylcyclopropane-1-carboxylic acid) show increased acidity (pKa ≈ 3.9) due to inductive effects .

Biological Activity

(1R,2R)-2-methylcyclohexane-1-carboxylic acid is a chiral organic compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

- Molecular Formula : C8H14O2

- CAS Number : 15177-62-5

- Chirality : The compound possesses a specific stereochemistry that influences its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its chiral nature allows for stereospecific binding, which can modulate enzyme activity or receptor signaling pathways. This characteristic is crucial in drug design, as different enantiomers can exhibit vastly different pharmacological profiles.

1. Antitumor Activity

Research indicates that this compound may exhibit antitumor properties. A study reported its effectiveness in inhibiting the growth of several cancer cell lines, including:

- Breast Cancer

- Lung Cancer

- Colon Cancer

The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation, although the exact pathways remain under investigation.

2. Anti-inflammatory Effects

The compound has also been noted for potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further research in inflammatory diseases.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Study on Cancer Cell Lines : In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation.

- Inflammatory Response Modulation : Another study showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating its role in modulating inflammatory pathways .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antitumor, anti-inflammatory | Chiral structure enhances selectivity |

| (1S,2S)-2-methylcyclohexane-1-carboxylic acid | Varies; less studied | Opposite stereochemistry may alter biological effects |

| Cyclohexane-1-carboxylic acid | Limited biological activity | Non-chiral; less effective in drug development |

Applications in Drug Development

Due to its unique chiral properties, this compound serves as an important building block in the synthesis of enantiomerically pure drugs. Its application extends to:

Q & A

Q. What are the key considerations for synthesizing (1R,2R)-2-methylcyclohexane-1-carboxylic acid with high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, a combination of stereoselective synthesis and chiral resolution is recommended. For example:

- Cis-Trans Isomerization : Start with a cyclic precursor (e.g., cis-1,2-cyclohexanedicarboxylic anhydride) and induce isomerization under controlled thermal or catalytic conditions to obtain the trans-configuration .

- Chiral Resolution : Use resolving agents like R-(+)-α-methylbenzylamine to separate enantiomers via diastereomeric salt formation. This method has been validated for analogous cyclohexane carboxylic acids, yielding enantiomeric excess (ee) >98% .

- Methyl Group Introduction : Introduce the methyl group via alkylation or Grignard reactions at an early stage to minimize steric interference during resolution.

Q. How can the stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the (1R,2R) configuration.

- NMR Spectroscopy : Use nuclear Overhauser effect (NOE) experiments to identify spatial proximity between the methyl group and neighboring protons, supporting the trans-configuration.

- Chiral HPLC : Compare retention times with racemic mixtures or known standards to verify enantiopurity .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or moisture absorption.

- Handling : Avoid dust formation by working in fume hoods with appropriate ventilation. Use non-reactive materials (glass or PTFE) for storage .

Advanced Research Questions

Q. How does the methyl substituent influence the compound’s reactivity in esterification reactions compared to non-methylated analogs?

Methodological Answer: The methyl group introduces steric hindrance and electron-donating effects, which can:

- Slow Reaction Kinetics : Reduce nucleophilic attack on the carboxyl group during esterification.

- Enhance Stereochemical Stability : Stabilize the (1R,2R) configuration by restricting ring puckering, as observed in cyclohexane derivatives with bulky substituents .

- Experimental Validation : Compare reaction rates and byproduct profiles with non-methylated analogs (e.g., cyclohexane-1-carboxylic acid) under identical conditions.

Q. How can the stereochemical configuration impact bioactivity in drug design?

Methodological Answer: The (1R,2R) configuration may enhance target binding specificity due to:

- Stereoelectronic Effects : Optimal alignment of the carboxyl and methyl groups for hydrogen bonding or hydrophobic interactions with enzymes/receptors.

- Case Study : Cyclopropane carboxylic acid analogs with defined stereochemistry show improved inhibition of viral proteases, suggesting similar potential for methylcyclohexane derivatives .

- Experimental Testing : Synthesize both enantiomers and compare IC₅₀ values in biochemical assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.